3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one
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Overview
Description
3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of catalysts and advanced purification techniques like recrystallization and chromatography can also enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming 3-(4-tert-butylphenyl)-1-(2-thienyl)-2-propen-1-ol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products Formed
Oxidation: Epoxides and other oxidized derivatives.
Reduction: 3-(4-tert-butylphenyl)-1-(2-thienyl)-2-propen-1-ol.
Substitution: Various substituted chalcones with different functional groups on the aromatic rings.
Scientific Research Applications
3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is used in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-ol: A reduced form of the compound with an alcohol group.
4-Tert-butylphenyl-(2-thienyl)methanol: A related compound with a different substitution pattern.
2-(4-tert-butylphenyl)-N’-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide: A structurally similar compound with additional functional groups.
Uniqueness
3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one is unique due to its specific combination of aromatic rings and the presence of both tert-butyl and thienyl groups
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS/c1-17(2,3)14-9-6-13(7-10-14)8-11-15(18)16-5-4-12-19-16/h4-12H,1-3H3/b11-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIPSWLJLJZTQU-DHZHZOJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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